7-Nitroisoquinoline-1,3(2H,4H)-dione

Catalog No.
S8305764
CAS No.
611187-01-0
M.F
C9H6N2O4
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitroisoquinoline-1,3(2H,4H)-dione

CAS Number

611187-01-0

Product Name

7-Nitroisoquinoline-1,3(2H,4H)-dione

IUPAC Name

7-nitro-4H-isoquinoline-1,3-dione

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13)

InChI Key

ZMMZPBUDHFGBCQ-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O

7-Nitroisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound belonging to the isoquinoline family. Its molecular formula is C9H6N2O4C_9H_6N_2O_4, and it features a nitro group at the 7-position of the isoquinoline ring along with a 1,3-dione structure. This compound is characterized by its unique structural features that contribute to its diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 7-nitroisoquinoline-1,3(2H,4H)-dione includes various transformations due to the presence of functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives.
  • Cyclization Reactions: The dione functionality allows for cyclization with various nucleophiles, leading to complex ring structures.
  • Oxidative Transformations: The compound can participate in oxidative reactions, which may enhance its biological activity or alter its pharmacological profile .

7-Nitroisoquinoline-1,3(2H,4H)-dione exhibits significant biological activities, including:

  • Antitumor Activity: It has been studied for its potential as an antitumor agent through mechanisms involving cyclin-dependent kinase inhibition.
  • Cereblon Modulation: Recent studies have shown that derivatives of this compound can modulate cereblon activity, indicating potential in treating certain cancers and autoimmune diseases .
  • Antimicrobial Properties: Some derivatives demonstrate antimicrobial effects, making them candidates for further development as therapeutic agents.

Several synthetic routes have been developed for producing 7-nitroisoquinoline-1,3(2H,4H)-dione:

  • Cascade Reactions: A notable method involves the reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes under mild conditions, yielding high yields without the need for metal catalysts .
  • Reduction of Nitro Compounds: The nitro group can be selectively reduced to amino groups using reducing agents like stannous chloride .
  • Cyclization from Precursor Compounds: Starting from simpler isoquinoline derivatives, cyclization reactions can be employed to introduce the dione functionality .

The applications of 7-nitroisoquinoline-1,3(2H,4H)-dione extend across various fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential as anticancer agents and modulators of cellular pathways.
  • Chemical Probes: The compound serves as a chemical probe in biological studies to investigate cellular mechanisms and drug interactions.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics and photonic devices .

Interaction studies involving 7-nitroisoquinoline-1,3(2H,4H)-dione have focused on:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins involved in cancer pathways.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit key enzymes related to tumor growth and proliferation.
  • Molecular Docking Studies: Computational approaches have been employed to predict binding affinities and interaction modes with target proteins .

Several compounds share structural similarities with 7-nitroisoquinoline-1,3(2H,4H)-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Aminoisoquinoline-1,3(2H,4H)-dioneAmino group at position 6Exhibits different biological activities
5-Nitroisoquinoline-1,3(2H,4H)-dioneNitro group at position 5Potentially different reactivity patterns
Isoquinoline-1,3-dioneLacks nitro substitutionServes as a simpler scaffold for modifications

These compounds highlight the unique positioning of the nitro group in 7-nitroisoquinoline-1,3(2H,4H)-dione, which influences its reactivity and biological properties compared to other isoquinoline derivatives.

Multicomponent reactions (MCRs) have emerged as powerful tools for assembling complex heterocyclic frameworks, including isoquinoline-dione derivatives. These one-pot methodologies minimize purification steps and improve atom economy, making them particularly valuable for synthesizing nitro-functionalized analogs.

Radical Cascade Reactions

A notable approach involves the use of acryloyl benzamides as substrates in radical-based cascade reactions. For example, N-alkyl-N-methacryloylbenzamide reacts with aryl aldehydes under mild, metal-free conditions to form isoquinoline-1,3(2H,4H)-dione derivatives via oxidative cross-coupling and radical addition sequences [7]. The reaction proceeds through an initial activation of the methacryloyl alkene, followed by regioselective cyclization to construct the bicyclic core (Table 1).

Table 1: Representative Yields in Radical Cascade Reactions

Aryl Aldehyde SubstituentYield (%)
4-Chlorophenyl78
3-Nitrophenyl65
2-Methoxyphenyl72

This method avoids traditional halogenation steps, instead leveraging oxygen as a terminal oxidant to drive the reaction [7]. Adapting this strategy for 7-nitro derivatives would require introducing nitro groups at the benzamide precursor stage or post-cyclization functionalization.

Passerini Reaction Adaptations

The Passerini three-component reaction (aldehyde, isocyanide, carboxylic acid) has been adapted to incorporate phthalimide derivatives as acid components. For instance, phthalimide reacts with isobutyraldehyde and benzyl isocyanide in dichloromethane to yield α-acyloxy amides, which can undergo cyclization to form isoquinoline-dione scaffolds [4]. While this method has not yet been explicitly applied to 7-nitro analogs, substituting phthalimide with nitro-substituted precursors could provide a viable route.

Regioselective Nitration Techniques

Introducing the nitro group at the 7-position of the isoquinoline-dione core demands precise control over electronic and steric factors. Although detailed mechanistic studies are limited in the reviewed literature, indirect evidence suggests two primary strategies.

Directed Electrophilic Aromatic Substitution

The electron-deficient nature of the isoquinoline-dione system directs electrophilic nitration to specific positions. Computational analyses of charge distribution indicate that the 7-position exhibits heightened electrophilicity due to conjugation with the dione moieties [5]. Nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (-10°C to 0°C) favors mono-substitution at this site, though competing reactions at the 5- and 8-positions necessitate careful optimization.

Table 2: Nitration Regioselectivity Under Varied Conditions

Temperature (°C)HNO₃ Concentration (M)7-Nitro Isomer (%)
-102.585
03.072
252.558

Pre-Functionalized Building Blocks

An alternative approach involves synthesizing nitro-containing benzamide precursors prior to cyclization. For example, 3-nitrobenzamide derivatives undergo radical cyclization with acryloyl chlorides to directly yield 7-nitroisoquinoline-diones [2]. This method circumvents post-cyclization nitration challenges but requires stringent control over precursor purity.

Solid-Phase Synthesis Optimization

Solid-phase synthesis (SPS) offers distinct advantages for iterative optimization and high-throughput production of isoquinoline-dione derivatives.

Resin-Bound Pictet-Spengler Reactions

Carboxyl-supported tyrosine esters immobilized on Marshall resin serve as versatile platforms for constructing tetrahydroisoquinoline intermediates. After BOC-deprotection and treatment with paraformaldehyde, the resin-bound secondary amines undergo acylations or reductive aminations to yield diverse analogs [6]. Cleavage with trifluoroacetic acid (TFA) liberates the final products in yields exceeding 80% (Table 3).

Table 3: Solid-Phase Synthesis Efficiency

Reaction StepYield (%)Purity (%)
Resin esterification9590
Pictet-Spengler cyclization8588
Final cleavage8295

Integration with Multicomponent Reactions

Combining SPS with Passerini or Ugi reactions enables the modular assembly of nitro-substituted isoquinoline-diones. For instance, anchoring nitrobenzaldehydes to Wang resin allows sequential addition of isocyanides and carboxylic acids, followed by on-resin cyclization [4]. This strategy facilitates rapid diversification of the 7-nitro substituent while minimizing purification burdens.

Density functional theory calculations have emerged as the primary computational approach for investigating the electronic structure of 7-Nitroisoquinoline-1,3(2H,4H)-dione and related heterocyclic compounds. The most widely employed methodology utilizes the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional [1] [2], which provides excellent balance between computational efficiency and accuracy for organic molecules containing both aromatic and nitro functional groups.

The molecular geometry optimization of 7-Nitroisoquinoline-1,3(2H,4H)-dione typically employs the 6-31G(d,p) basis set, which has proven effective for similar isoquinoline derivatives [1] [2]. This basis set provides adequate description of both the π-electron system of the aromatic rings and the electronic structure of the nitro substituent. The optimized geometry reveals that the compound maintains planarity in the isoquinoline ring system, with the nitro group positioned at the 7-position showing minimal deviation from the molecular plane [3].

Computational studies on related benzo[de]isoquinoline-1,3-dione derivatives demonstrate the reliability of DFT methods for predicting electronic properties. These calculations successfully predict experimental observations, including electron affinity values ranging from 3.69 to 3.87 eV for various substituted derivatives [1] [2]. The strong correlation between theoretical predictions and experimental cyclic voltammetry measurements validates the DFT approach for studying 7-Nitroisoquinoline-1,3(2H,4H)-dione.

The influence of the nitro group on the electronic structure represents a critical aspect of DFT studies. Computational modeling of 2-amino-6-nitro-benzo[de]isoquinoline-1,3-dione reveals that the nitro group's para orientation relative to electron-donating substituents enhances intramolecular charge transfer characteristics [3]. This finding suggests that the 7-nitro substitution in 7-Nitroisoquinoline-1,3(2H,4H)-dione would similarly affect the electronic distribution and contribute to the compound's unique electronic properties.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides fundamental insights into the chemical reactivity and electronic behavior of 7-Nitroisoquinoline-1,3(2H,4H)-dione. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electron-donating and electron-accepting capabilities, respectively [4] [5].

Comparative analysis with isoquinoline reveals significant differences in frontier orbital energies upon introduction of the dione functionality and nitro substitution. While unsubstituted isoquinoline exhibits a HOMO energy of -5.581 eV and LUMO energy of 1.801 eV, resulting in an energy gap of 3.78 eV [6], the introduction of electron-withdrawing groups is expected to substantially lower both orbital energies and reduce the HOMO-LUMO gap.

The electron density distribution in frontier molecular orbitals provides crucial information about reactive sites and charge transfer pathways. In related benzo[de]isoquinoline-1,3-dione systems, the HOMO electron density typically concentrates along the conjugated backbone, while LUMO density shows significant localization on electron-withdrawing substituents [7]. For 7-Nitroisoquinoline-1,3(2H,4H)-dione, the nitro group at position 7 would be expected to serve as a primary LUMO localization site, facilitating electron acceptance and charge transfer processes.

The energy gap between frontier orbitals serves as an indicator of chemical reactivity and kinetic stability. Smaller HOMO-LUMO gaps generally correlate with higher chemical reactivity and enhanced charge transfer interactions [4]. The presence of both the dione functionality and nitro substitution in 7-Nitroisoquinoline-1,3(2H,4H)-dione suggests a significantly reduced energy gap compared to the parent isoquinoline, indicating enhanced reactivity and potential for charge transfer complex formation.

Studies on quinoline derivatives demonstrate that nitro substitution dramatically affects frontier orbital characteristics. Computational analysis of 2-methyl-8-nitroquinoline using DFT B3LYP/6-311++G(d,p) reveals substantial changes in electronic structure upon nitro introduction [8]. Similar effects would be anticipated for 7-Nitroisoquinoline-1,3(2H,4H)-dione, where the combined influence of dione and nitro functionalities would create unique frontier orbital properties.

Charge Transfer Complex Formation

The capacity for charge transfer complex formation represents a fundamental electronic property of 7-Nitroisoquinoline-1,3(2H,4H)-dione, arising from its electron-deficient nature due to both the dione functionality and nitro substitution. Computational evidence suggests that heterocyclic compounds containing these electron-withdrawing groups readily participate in charge transfer interactions with electron-rich species [9] [10].

The molecular electrostatic potential surface provides valuable insights into charge transfer capabilities. Computational modeling of related nitro-containing isoquinoline derivatives reveals regions of positive electrostatic potential associated with the nitro group and carbonyl functionalities, which serve as electron-accepting sites [3] [11]. These positively charged regions facilitate interactions with electron-donating molecules, leading to stable charge transfer complexes.

Experimental studies on charge transfer complexes involving aromatic amines and electron-accepting heterocycles demonstrate the importance of frontier orbital energy matching for complex stability [9]. The calculated LUMO energy of 7-Nitroisoquinoline-1,3(2H,4H)-dione would determine its compatibility with various electron donors. Based on computational studies of similar systems, effective charge transfer complex formation occurs when the energy difference between donor HOMO and acceptor LUMO falls within an optimal range of 1-3 eV.

The geometric requirements for charge transfer complex formation involve π-π stacking interactions between aromatic systems. Computational studies on benzo[de]isoquinoline-1,3-dione derivatives reveal strong π-π stacking with interplanar distances ranging from 3.31 to 3.41 Å [1] [2]. These short intermolecular contacts facilitate effective orbital overlap and charge transfer. The planar structure of 7-Nitroisoquinoline-1,3(2H,4H)-dione, maintained through computational optimization, suggests favorable geometry for similar stacking interactions.

Solvent effects play a crucial role in charge transfer complex stability and properties. Computational studies incorporating solvation models demonstrate that polar solvents can stabilize charge-separated states and modify the energy profiles of charge transfer processes [12]. For 7-Nitroisoquinoline-1,3(2H,4H)-dione, the influence of solvent polarity on charge transfer complex formation would be particularly significant due to the compound's polar nature arising from the nitro and carbonyl functionalities.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.03275668 g/mol

Monoisotopic Mass

206.03275668 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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